Sulfate d’étimicine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

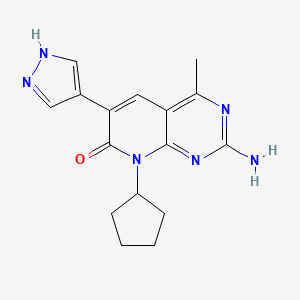

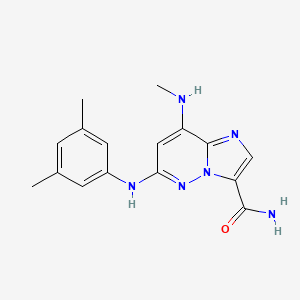

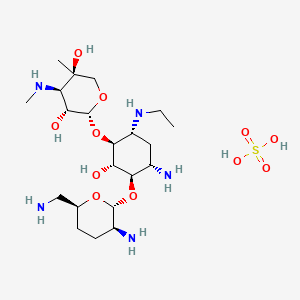

Le sulfate d’étimicine est un antibiotique aminoglycoside de quatrième générationCette modification améliore son activité antibactérienne et réduit sa toxicité par rapport aux générations antérieures d’aminoglycosides . Le this compound est efficace contre un large spectre de bactéries gram-négatives et certaines bactéries gram-positives, ce qui le rend précieux dans le traitement des infections graves .

Applications De Recherche Scientifique

Etimicin sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Used in the development of new antibiotics and in quality control processes for pharmaceutical formulations

Mécanisme D'action

Le sulfate d’étimicine exerce ses effets antibactériens en se liant à la sous-unité ribosomique 30S bactérienne, interférant avec la liaison de l’ARN messager et le site d’accepteur de l’ARN de transfert. Cette perturbation inhibe la synthèse des protéines, conduisant à la mort des cellules bactériennes. La faible néphrotoxicité et ototoxicité du composé sont attribuées à son accumulation minimale dans les mitochondries des cellules cibles, ce qui entraîne une moindre inhibition de la fonction mitochondriale .

Composés Similaires :

Gentamicine : Un aminoglycoside de deuxième génération avec une toxicité plus élevée.

Amikacine : Un aminoglycoside de troisième génération avec un spectre d’activité plus large.

Nétilmicine : Un dérivé semi-synthétique de la sisomicine ayant une action similaire mais une toxicité moindre.

Unicité : Le this compound se distingue par son activité antibactérienne améliorée et sa toxicité réduite par rapport aux autres aminoglycosides. Sa capacité à traiter les infections causées par des souches résistantes aux aminoglycosides met en évidence son importance clinique .

Analyse Biochimique

Biochemical Properties

Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Etimycin Sulfate is the inhibition of normal protein synthesis in sensitive bacteria .

Molecular Mechanism

Etimycin Sulfate exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sulfate d’étimicine est synthétisé à partir de la gentamicine C1a en introduisant un groupe éthyle en position 1-N. Le processus implique l’utilisation d’acides ou d’alcalis comme agents de conditionnement du pH pour augmenter la solubilité de l’étimicine. Des agents d’ajustement iso-osmotique sont également utilisés pour faciliter une stérilisation rapide .

Méthodes de production industrielle : Le processus est soigneusement contrôlé pour assurer un rendement et une pureté élevés, avec des mesures de contrôle de qualité strictes pour limiter les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d’étimicine subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants incluent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques aminoglycosides et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur la synthèse des protéines bactériennes et les mécanismes de résistance.

Médecine : Employé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et dans les processus de contrôle de la qualité pour les formulations pharmaceutiques

Comparaison Avec Des Composés Similaires

Gentamicin: A second-generation aminoglycoside with higher toxicity.

Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.

Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.

Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .

Propriétés

Numéro CAS |

362045-44-1 |

|---|---|

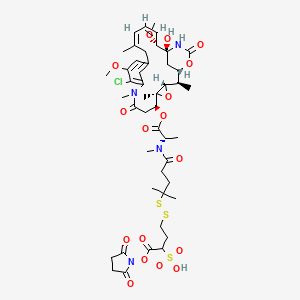

Formule moléculaire |

C21H45N5O11S |

Poids moléculaire |

575.7 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |

Clé InChI |

OEBISAUVQBGQKC-ZIZSAZPJSA-N |

SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

SMILES isomérique |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |

SMILES canonique |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)